1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone
Description
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone (NS6740, A-793394) is a high-affinity silent agonist of the α7 nicotinic acetylcholine receptor (nAChR). Silent agonists uniquely desensitize the receptor without ion channel activation, enabling anti-inflammatory effects via metabotropic signaling pathways . NS6740 exhibits nanomolar binding affinity (Ki < 10 nM) and prolonged receptor interaction, making it a prototype for studying non-ionotropic α7 nAChR mechanisms .
Properties
Molecular Formula |
C19H19F3N2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23/h1-5,12,15H,6-11H2 |
InChI Key |
VSOWCIMCDKXVRC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-diazabicyclo(3.2.2)nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone A 793394 A-793394 A793394 NS 6740 NS-6740 NS6740 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS6740 involves multiple steps, starting with the preparation of the diazabicyclic nucleusThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods: While specific industrial production methods for NS6740 are not extensively documented, the synthesis generally follows the principles of medicinal chemistry, focusing on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: NS6740 primarily undergoes desensitization reactions when interacting with the alpha7 nicotinic acetylcholine receptor. This involves the stabilization of the receptor in a non-conducting state .
Common Reagents and Conditions: The synthesis of NS6740 involves reagents such as dimethyl sulfoxide, triethylamine, and tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major product of the synthesis is NS6740 itself, which is characterized by its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it .
Scientific Research Applications
NS6740 has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent by reducing the secretion of tumor necrosis factor-alpha from microglia cells. Additionally, it has been effective in reducing inflammation in mouse models of peripheral neuropathy and tonic inflammatory pain . In the field of neuroscience, NS6740 is being explored for its potential to modulate the cholinergic anti-inflammatory pathway .
Mechanism of Action
NS6740 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor. Unlike traditional agonists, NS6740 does not open the ion channel but instead stabilizes the receptor in a desensitized state. This desensitization is crucial for its anti-inflammatory effects, as it promotes the metabotropic function of the receptor . The binding interactions involve a hydrogen bond with tyrosine and a cation-pi interaction, which are essential for its silent agonist activity .
Comparison with Similar Compounds
Functional Differentiation Within the Diazabicyclononane Series
- NS6784 (A-803401): A structural analog with a 1,3,4-oxadiazole moiety instead of a furan. Despite similar α7 nAChR binding affinity, NS6784 activates ion currents, unlike NS6740. This functional divergence highlights the critical role of the furan-methanone group in silent agonism .
- MCP4 : Lacks the trifluoromethyl group, featuring a simple phenyl substituent. MCP4 shows reduced desensitization efficacy, confirming the necessity of the 3-(trifluoromethyl)phenyl group for optimal silent agonist activity .
- MCP9: A quaternized derivative (1-methyl-4-(5-(3-(trifluoromethyl)phenyl)furan-2-carbonyl)-1,4-diazabicyclo[3.2.2]nonan-1-ium iodide).
Role of Substituent Position and Halogenation
- MCP12 : Contains a 3-(methyl)phenyl group instead of trifluoromethyl. This substitution reduces metabolic stability and receptor-binding duration, emphasizing the electron-withdrawing effect of CF3 for ligand-receptor interactions .
- Halogenated Derivatives (MCP5–MCP8) : Substitution of CF3 with halogens (F, Cl, Br, I) in the meta position reveals steric and electronic effects. Larger halogens (Br, I) decrease activity due to steric hindrance, while fluorine retains partial efficacy (~50% of NS6740) .
- MCP18 : Relocates CF3 to the para position, resulting in >80% loss of desensitization activity, underscoring the meta position’s geometric compatibility with the α7 nAChR binding pocket .
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight | pKa | LogP (Predicted) | CNS Penetration | Key Functional Activity |
|---|---|---|---|---|---|
| NS6740 | 400.82 (HCl salt) | 9.01 | 3.2 | Moderate | Silent agonist (desensitization >90%) |
| NS6784 | 342.39 | 8.5 | 2.8 | High | Partial agonist (channel activation) |
| MCP4 | 326.38 | 8.7 | 2.5 | Moderate | Weak desensitization (~40%) |
| MCP9 | 533.29 (iodide salt) | N/A | 1.9 | Low | Peripheral anti-inflammatory activity |
Therapeutic Implications
- NS6740 : Preclinical studies demonstrate efficacy in murine models of chronic inflammation and neuropathic pain via α7 nAChR-dependent interleukin-10 upregulation .
- NS6784: Used to study cognitive enhancement via ionotropic α7 nAChR activation, contrasting with NS6740’s non-ionotropic focus .
- MCP9: Potential for treating peripheral inflammatory disorders (e.g., colitis) due to restricted CNS access .
Biological Activity
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone, also known as NS-6740, is a synthetic compound notable for its complex bicyclic structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H20ClF3N2O
- Molecular Weight : Approximately 400.82 g/mol
- Functional Groups : Contains a trifluoromethyl group attached to a phenyl ring and a bicyclic structure that enhances its chemical reactivity.
Research indicates that NS-6740 acts primarily as a partial agonist at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor is crucial in various neurological functions, including neurotransmission and cognitive processes. The compound has demonstrated an inhibition constant (K_i) of 1.1 nM , indicating high affinity for the receptor .
Biological Activity and Therapeutic Potential
- Anti-inflammatory Effects : NS-6740 has shown potential in modulating inflammatory responses, making it a candidate for treating neuroinflammatory disorders such as acute ischemic stroke. Its interaction with α7 nAChR influences neurotransmitter release and reduces inflammation in neuronal tissues.
- Neuroprotective Properties : The compound's ability to interact with nicotinic receptors suggests it may offer neuroprotective benefits, particularly in conditions characterized by oxidative stress and inflammation.
-
Case Studies :
- In rat models, administration of NS-6740 resulted in significant reductions in neuroinflammation markers, supporting its role as a therapeutic agent in neurodegenerative diseases.
- Further studies have indicated that compounds similar to NS-6740 can enhance cognitive function and memory retention through their action on nicotinic receptors.
Comparative Analysis with Similar Compounds
The table below summarizes the biological activity of NS-6740 alongside other structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| NS 6780 | Similar bicyclic structure; different substituents | Modulates α7 nAChR |
| PNU-282987 | Contains a bicyclic structure; less fluorination | Higher selectivity for α7 nAChR |
| ABT-089 | A bicyclic compound with distinct functional groups | Partial agonist at α7 nAChR |
NS-6740 stands out due to its trifluoromethyl substitution and specific receptor affinity, which may offer distinct therapeutic benefits compared to other similar compounds.
Q & A
Q. What are the key structural features of 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone, and how do they influence receptor binding?
Answer: The compound comprises a diazabicyclononane core linked to a 5-(3-trifluoromethylphenyl)furan-2-yl group via a methanone bridge. The diazabicyclononane moiety is critical for high-affinity binding to α7 nicotinic acetylcholine receptors (nAChRs), while the trifluoromethylphenyl-furan group enhances lipophilicity and CNS penetration . Structural analogs (e.g., NS6784 vs. NS6740) show that minor modifications to the heterocyclic system significantly alter receptor activation profiles, even with similar binding affinities . Methodologically, binding affinity is typically assessed via radioligand displacement assays using [³H]-MLA or [¹²⁵I]-α-bungarotoxin, while computational docking studies (e.g., AutoDock Vina) can predict interactions with the α7 nAChR orthosteric site.
Q. What synthetic routes are available for this compound, and how can purity be validated?
Answer: The compound (NS6740) is synthesized via nucleophilic substitution or coupling reactions involving the diazabicyclononane core and functionalized furan intermediates. For example, Peters et al. (2004) describe a multi-step procedure starting from 1,4-diazabicyclo[3.2.2]nonane and 5-(3-trifluoromethylphenyl)furan-2-carboxylic acid, followed by activation with carbodiimides (e.g., EDC/HOBt) . Purity is validated using reverse-phase HPLC (e.g., Chromolith columns) with UV detection at 254 nm, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular integrity . Impurity profiling (e.g., residual solvents) requires GC-MS or LC-MS protocols compliant with USP guidelines .
Q. How is receptor selectivity evaluated against other nAChR subtypes?
Answer: Selectivity is assessed using competitive binding assays against α4β2, α3β4, and muscle-type (α1β1γδ) nAChRs. For example, NS6740 exhibits >100-fold selectivity for α7 over α4β2 receptors, verified via [³H]-epibatidine displacement . Functional selectivity is further tested using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing human nAChR subtypes. Silent agonism (lack of ion flux) in α7 receptors, as seen with NS6740, requires calcium imaging (Fluo-4 AM) or patch-clamp recordings to distinguish binding from activation .
Advanced Research Questions
Q. What experimental designs resolve contradictions between in vitro binding affinity and in vivo efficacy for silent agonists like NS6740?
Answer: Discrepancies arise because silent agonists (e.g., NS6740) bind α7 nAChRs without inducing ion channel activation, complicating in vitro-to-in vivo extrapolation. To address this:
- In vitro: Use β-arrestin recruitment assays (e.g., Tango™ system) to detect non-canonical signaling pathways .
- In vivo: Employ behavioral models (e.g., formalin-induced pain) with pharmacokinetic profiling (plasma/brain concentration via LC-MS) to correlate exposure with efficacy .
- Controls: Compare NS6740 with partial agonists (e.g., PNU-120596) and antagonists (MLA) to isolate silent agonism effects .
Q. How does the non-conducting state of α7 nAChRs induced by NS6740 impact analgesic mechanisms?
Answer: NS6740 stabilizes a desensitized receptor state, modulating downstream signaling (e.g., MAPK/ERK pathways) without ion flux. This is validated via:
- Electrophysiology: Whole-cell recordings in hippocampal neurons show no current activation despite receptor binding .
- Calcium imaging: NS6740 pre-treatment reduces glutamate-induced calcium influx, suggesting allosteric modulation of NMDA receptors .
- Gene knockout models: α7 nAChR −/− mice lack NS6740’s analgesic effects, confirming receptor specificity .
Q. What methodological strategies optimize dose-response studies for silent agonists in cognitive enhancement research?
Answer:
- Dose range: Use a logarithmic scale (0.1–10 mg/kg, i.p.) to capture U-shaped curves common in α7 ligands due to receptor desensitization .
- Behavioral endpoints: Combine Morris water maze (spatial memory) with novel object recognition (non-spatial memory) to assess cognitive effects.
- Biomarkers: Measure acetylcholinesterase activity (Ellman’s assay) and BDNF levels (ELISA) in brain homogenates to link dosing to molecular changes .
- PK/PD modeling: Integrate plasma half-life (t₁/₂ ≈ 2–4 hours for NS6740) with behavioral data to refine dosing intervals .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on NS6740’s pro-cognitive vs. analgesic effects?
Answer: Apparent contradictions arise from differential signaling pathways:
- Pro-cognitive effects: Require α7 nAChR-dependent PI3K/Akt activation, measured via phospho-specific antibodies in prefrontal cortex lysates .
- Analgesic effects: Depend on β-arrestin-mediated inhibition of microglial TNF-α release, quantified via Luminex multiplex assays in spinal cord tissue .
Methodologically, pathway-specific inhibitors (e.g., LY294002 for PI3K) and cell-type-selective knockouts (e.g., CX3CR1-GFP mice for microglia) clarify mechanistic divergence .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
